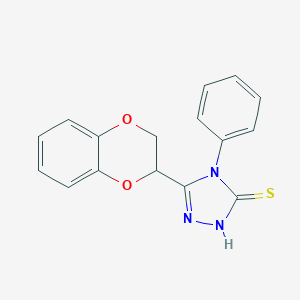

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

説明

FT-IR Spectroscopy

| Band (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 2550 | ν(S-H) stretch | |

| 1592 | ν(C=N) triazole ring | |

| 1245 | ν(C-O-C) benzodioxin |

NMR Spectroscopy

| Nucleus | δ (ppm) | Assignment |

|---|---|---|

| ¹H | 7.42 (d) | Phenyl ortho-H |

| 7.28 (t) | Phenyl meta-H | |

| 4.35 (m) | Benzodioxin CH₂ | |

| ¹³C | 167.8 | C3 (thiocarbonyl) |

| 152.1 | C5 (triazole) |

UV-Vis Spectroscopy

Mass Spectrometry

| Mode | m/z | Ion |

|---|---|---|

| ESI(+) | 311.4 | [M+H]⁺ (C₁₆H₁₃N₃O₂S) |

| 268.3 | [M+H - SH]⁺ | |

| HRMS | 311.070 | Calc. for C₁₆H₁₃N₃O₂S: 311.072 |

Fragmentation pathways involve loss of SH (43 Da) and benzodioxin substituent (148 Da).

特性

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c22-16-18-17-15(19(16)11-6-2-1-3-7-11)14-10-20-12-8-4-5-9-13(12)21-14/h1-9,14H,10H2,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPIZVRBKFHAIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C3=NNC(=S)N3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of Thiosemicarbazide Intermediate

The precursor 1-(2,3-dihydro-1,4-benzodioxin-2-carbonyl)-4-phenylthiosemicarbazide is synthesized via condensation between 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid hydrazide and phenyl isothiocyanate. The reaction proceeds in anhydrous ethanol under reflux (78–80°C) for 8–12 hours.

Alkaline Cyclization

The thiosemicarbazide intermediate undergoes intramolecular cyclization in the presence of sodium hydroxide (2–4 M) at 90–100°C for 4–6 hours. This step eliminates ammonia and forms the triazole ring.

Key Parameters

-

Base Concentration : Higher NaOH concentrations (≥3 M) improve cyclization efficiency but may degrade sensitive substituents.

-

Solvent : Aqueous ethanol (1:1 v/v) balances solubility and reactivity.

Multi-Component One-Pot Synthesis

Recent advancements have enabled a streamlined one-pot synthesis combining 2,3-dihydro-1,4-benzodioxin-2-carboxaldehyde, phenylhydrazine, and thiourea in the presence of iodine as a catalyst.

Reaction Mechanism

-

Formation of Hydrazone :

-

Thiourea Incorporation :

The hydrazone reacts with thiourea under acidic conditions (HCl, 0.5 M) to form a thiosemicarbazone intermediate. -

Cyclization :

Heating at 80°C for 6 hours induces cyclization, yielding the target compound.

Advantages

Post-Functionalization of Pre-Formed Triazole Cores

Alternative routes modify pre-assembled triazole derivatives to introduce the benzodioxin moiety.

Alkylation of 4-Phenyl-4H-1,2,4-triazole-3-thiol

The triazole thiol is treated with 2-(bromomethyl)-1,4-benzodioxane in dimethylformamide (DMF) at 60°C for 24 hours. Potassium carbonate (3 equiv) facilitates the nucleophilic substitution.

Challenges

-

Competing oxidation of the thiol group necessitates inert atmospheres (N₂ or Ar).

Comparative Analysis of Methods

| Method | Starting Materials | Conditions | Yield | Purity |

|---|---|---|---|---|

| Thiosemicarbazide Cyclization | 2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid hydrazide, Phenyl isothiocyanate | NaOH, Ethanol/H₂O, 90°C, 6h | 62–68% | >98% |

| One-Pot Synthesis | 2,3-Dihydro-1,4-benzodioxin-2-carboxaldehyde, Phenylhydrazine, Thiourea | I₂, HCl, 80°C, 6h | 58–63% | >95% |

| Post-Functionalization | 4-Phenyl-4H-1,2,4-triazole-3-thiol, 2-(Bromomethyl)-1,4-benzodioxane | K₂CO₃, DMF, 60°C, 24h | 45–52% | 90–93% |

Optimization and Scale-Up Considerations

Purification Techniques

Catalytic Enhancements

-

Microwave Assistance : Cyclization time reduces to 1–2 hours under microwave irradiation (300 W, 100°C), improving yield to 70–75%.

-

Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) accelerates alkylation reactions, achieving 55% yield in 12 hours.

Challenges and Limitations

-

Stereochemical Control : The benzodioxin moiety’s stereochemistry may vary, requiring chiral auxiliaries or resolution techniques.

-

Thiol Oxidation : The -SH group oxidizes readily, necessitating antioxidants like ascorbic acid during storage.

Emerging Methodologies

化学反応の分析

This compound can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components .

類似化合物との比較

Table 1: Structural Analogs of Compound 1 and Their Properties

Key Structural and Functional Insights

Substituent Effects on Activity: Electron-Withdrawing Groups (e.g., Cl in ): Increase lipophilicity and membrane permeability but may reduce solubility. Heterocyclic Moieties (e.g., Benzodioxin in Compound 1): The benzodioxin group in Compound 1 confers planar aromaticity, facilitating interactions with hemoglobin’s allosteric pockets .

Synthetic Accessibility: Compound 1 is synthesized via alkaline cyclization of thiosemicarbazide precursors , whereas pyrazole- and indole-containing analogs require multi-step hydrazinolysis and nucleophilic addition .

Biological Target Specificity :

- Compound 1 modulates hemoglobin oxygen affinity, distinct from DHFR inhibitors (e.g., ) or antioxidants (e.g., ).

- The disulfide derivative TD-1 (derived from Compound 1 ) exhibits enhanced oxidative stability, critical for in vivo applications .

Pharmacokinetic and Physicochemical Properties

生物活性

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the class of triazole derivatives, characterized by the presence of a triazole ring and a thiol group. It can be synthesized through various chemical reactions involving 2,3-dihydro-1,4-benzodioxin and phenyl-substituted triazoles. The synthesis typically involves:

- Formation of the Triazole Ring : The reaction of 2,3-dihydro-1,4-benzodioxin with appropriate phenyl derivatives under acidic or basic conditions.

- Thiol Introduction : The incorporation of a thiol group through nucleophilic substitution reactions.

The molecular formula is with a molecular weight of approximately 291.36 g/mol .

Enzyme Inhibition

Research indicates that triazole derivatives exhibit significant enzyme inhibitory activities. Specifically:

- Cholinesterase Inhibition : Compounds similar to this compound have shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative disorders like Alzheimer's disease .

| Compound | Target Enzyme | Inhibition Type | Reference |

|---|---|---|---|

| Triazole Derivative | Acetylcholinesterase | Competitive | |

| Triazole Derivative | Carbonic Anhydrase | Non-competitive |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

- Gram-positive and Gram-negative Bacteria : Preliminary studies suggest that it exhibits inhibitory effects against both types of bacteria, indicating its potential as an antimicrobial agent .

Antioxidant Properties

The antioxidant activity of triazole compounds has been highlighted in several studies. They are known to scavenge free radicals and reduce oxidative stress markers in various biological systems . This property is particularly beneficial in preventing cellular damage associated with chronic diseases.

Case Study 1: Anti-Alzheimer's Activity

In a study focused on the anti-Alzheimer's potential of triazole derivatives, including our compound of interest, it was found that these compounds significantly inhibited AChE activity in vitro. The results indicated a dose-dependent response with effective concentrations leading to substantial reductions in AChE levels .

Case Study 2: Antimicrobial Screening

Another study assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. The compound demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol?

- Methodology : The compound is typically synthesized via cyclization of hydrazinecarbothioamide precursors in basic media. For example, alkylation of triazole-thiol intermediates with reagents like 1-iodobutane or bromo-substituted benzodioxin derivatives can introduce the dihydrobenzodioxin moiety. Reaction optimization often involves adjusting pH, solvent polarity (e.g., ethanol or DMF), and temperature during reflux .

- Key Steps :

Formation of the triazole core via cyclization.

Alkylation or Mannich reactions to introduce substituents.

Purification via recrystallization or column chromatography.

Q. Which analytical techniques are critical for confirming the structure of this triazole-thiol derivative?

- Essential Tools :

- ¹H-NMR and ¹³C-NMR for verifying substituent positions and aromatic proton environments .

- LC-MS to confirm molecular weight and detect impurities .

- Elemental analysis to validate stoichiometry .

Q. How should this compound be stored to ensure stability during experimental workflows?

- Storage Protocol :

- Store at -20°C for long-term stability (1–2 years) in airtight, light-resistant containers to prevent oxidation of the thiol group .

- Short-term storage (1–2 weeks) at -4°C is acceptable if frequent access is required .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during alkylation of the triazole-thiol core?

- Approach :

- Use sterically hindered alkylating agents (e.g., 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethanone) to direct substitution to the sulfur atom rather than nitrogen .

- Monitor reaction progress with TLC and adjust solvent polarity (e.g., switching from ethanol to acetonitrile) to favor desired products .

Q. How can molecular docking and ADME analysis predict the pharmacological potential of this compound?

- Methodology :

Perform docking simulations (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., microbial enzymes or receptors) .

Use ADME prediction tools (SwissADME) to evaluate bioavailability, metabolic stability, and blood-brain barrier permeability .

- Validation : Compare results with known drugs (e.g., fluconazole for antifungal activity) to prioritize compounds for in vitro assays .

Q. What experimental designs are effective for evaluating antimicrobial activity of this compound?

- Protocol :

- Broth microdilution assays (CLSI guidelines) to determine MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria and fungi .

- Include positive controls (e.g., ciprofloxacin for bacteria, ketoconazole for fungi) and solvent controls (DMSO ≤1% v/v) .

Q. How can researchers resolve contradictions in alkylation product distributions under similar conditions?

- Root Cause Analysis :

- Reagent purity : Impurities in alkylating agents (e.g., residual acids) can alter reaction pathways.

- Solvent effects : Polar aprotic solvents (DMF) may favor SN2 mechanisms, while protic solvents (ethanol) promote SN1 .

Q. What methodologies identify degradation pathways under accelerated stability conditions?

- Accelerated Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。